molecular formula C9H11Cl2NO B13045537 (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Cat. No.: B13045537
M. Wt: 220.09 g/mol
InChI Key: HKYDFXFCJNJWNZ-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two chlorine atoms substituted on the phenyl ring. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(3,5-dichlorophenyl)propan-1-one.

    Reduction: The ketone group in 1-(3,5-dichlorophenyl)propan-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic methods may also be employed to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: NaOCH3, NaOEt, or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of 1-(3,5-dichlorophenyl)propan-1-one.

    Reduction: Formation of 1-amino-1-(3,5-dichlorophenyl)propane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)propan-1-one
  • 1-(3,5-Dichlorophenyl)ethanone
  • 1-(3,4-Dichlorophenyl)-3-dimethylamino-2-methyl-propan-1-one

Uniqueness

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

HKYDFXFCJNJWNZ-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

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